

# A Comprehensive Technical Guide to 1,1,1,2-Tetrabromobutane

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Compound of Interest

Compound Name: 1,1,1,2-Tetrabromobutane

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This technical guide provides a detailed overview of **1,1,1,2-Tetrabromobutane**, including its chemical identity, physicochemical properties, and relevant (though limited) experimental context. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## **Chemical Identity**

The nomenclature and key identifiers for **1,1,1,2-Tetrabromobutane** are crucial for unambiguous identification in research and regulatory contexts.

IUPAC Name: The standardized IUPAC name for this compound is **1,1,1,2-tetrabromobutane**[1].

Synonyms: This compound is also known by several other names and identifiers, which are listed in the table below.



Identifier Type	Value	
CAS Number	25497-47-6[1]	
PubChem CID	20273646	
DSSTox Substance ID	DTXSID60604482[1]	
InChI	InChl=1S/C4H6Br4/c1-2- 3(5)4(6,7)8/h3H,2H2,1H3[1]	
InChlKey	KNHYZOVUQAYWTM-UHFFFAOYSA-N[1]	
Canonical SMILES	CCC(C(Br)(Br)Br)Br[1]	
Other Synonyms	Tetrabrombutan, SCHEMBL295752, DTXCID70555239[1]	

## **Physicochemical Properties**

Quantitative data for **1,1,1,2-Tetrabromobutane** is primarily based on computational models. Experimental data for this specific isomer is not readily available in the public domain. The following table summarizes the computed properties.

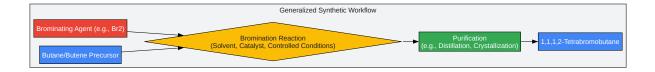
Property	Value	Source
Molecular Formula	C4H6Br4	PubChem[1]
Molecular Weight	373.71 g/mol	PubChem[1]
XLogP3	4.3	PubChem[1]
Exact Mass	373.71620 Da	PubChem[1]
Monoisotopic Mass	369.72030 Da	PubChem[1]
Polar Surface Area	0 Ų	PubChem[1]
Heavy Atom Count	8	PubChem
Complexity	64.9	PubChem[1]



## **Experimental Protocols**

Detailed experimental protocols for the synthesis of **1,1,1,2-Tetrabromobutane** are not explicitly available in the reviewed literature. However, the synthesis of other tetrabromobutane isomers, such as 1,2,3,4-tetrabromobutane, has been described. For instance, 1,2,3,4-tetrabromobutane can be synthesized via the bromination of 1,3-butadiene in a chloroform solvent at 60°C over 10-12 hours[2]. This suggests that a potential synthetic route to **1,1,1,2-Tetrabromobutane** could involve the controlled bromination of a suitable butane or butene precursor.

A logical workflow for a generalized synthesis of a tetrabrominated alkane is presented below.



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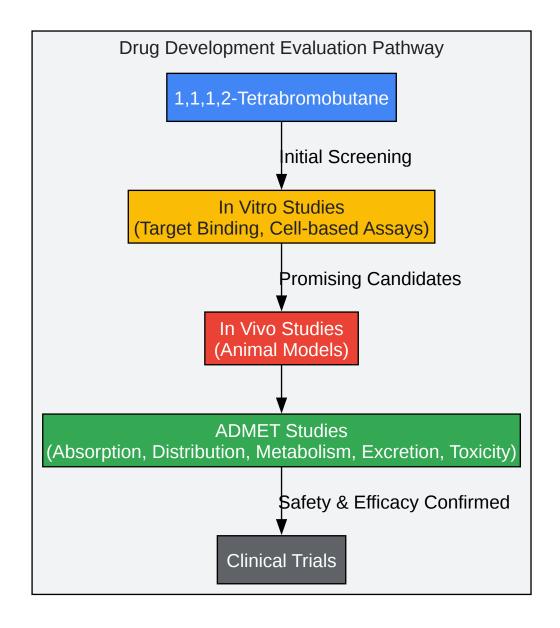
A generalized workflow for the synthesis of **1,1,1,2-Tetrabromobutane**.

# Signaling Pathways and Applications in Drug Development

There is no information available in the provided search results to suggest that **1,1,1,2**-**Tetrabromobutane** is involved in any biological signaling pathways or has direct applications in drug development. Halogenated hydrocarbons are generally evaluated for their biological activity, but specific data for this compound is lacking.

The logical relationship for evaluating a novel chemical entity in a drug development context is illustrated in the following diagram.





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Logical pathway for evaluating a chemical compound in drug development.

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### References



- 1. 1,1,1,2-Tetrabromobutane | C4H6Br4 | CID 20273646 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
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